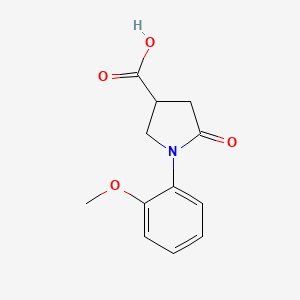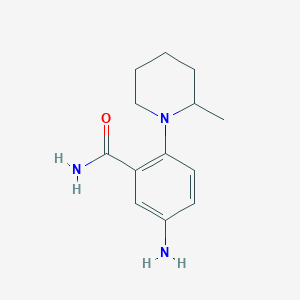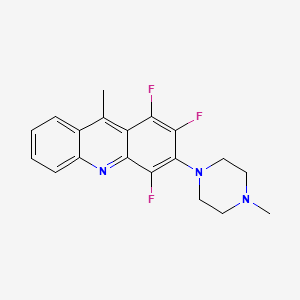
3-(3-Methyl-1H-indol-1-yl)propanenitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(3-Methyl-1H-indol-1-yl)propanenitrile” consists of a 1H-indol-1-yl group attached to a propanenitrile group via a carbon atom. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
“3-(3-Methyl-1H-indol-1-yl)propanenitrile” is a solid compound . It has a molecular weight of 184.24 g/mol and a molecular formula of C12H12N2.Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The synthesis of indole derivatives is a topic of interest in the chemical community .
Anticancer Activity
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Some specific compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They have been found to inhibit the growth of various types of microbes, making them a topic of interest in the development of new antimicrobial agents .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory disorders .
Antiviral Activity
Some indole derivatives have been reported as antiviral agents . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Antidiabetic Activity
Indole derivatives have also shown potential in the treatment of diabetes . They have demonstrated antidiabetic properties, making them a topic of interest in the development of new antidiabetic agents .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial properties . They have been found to inhibit the growth of the malaria parasite, making them a topic of interest in the development of new antimalarial agents .
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They can potentially be used in the treatment of various disorders related to oxidative stress .
Direcciones Futuras
The future research directions for “3-(3-Methyl-1H-indol-1-yl)propanenitrile” could involve further studies on its synthesis, chemical properties, and potential biological activities. Given the antiproliferative activities observed in related compounds, it may be worthwhile to explore its potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-(3-methylindol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVHVYXPVVRNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383892 | |
| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
CAS RN |
4414-81-7 | |
| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)







